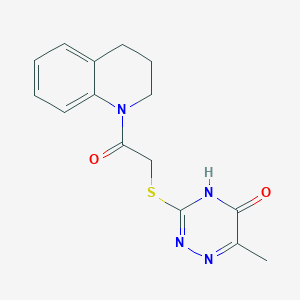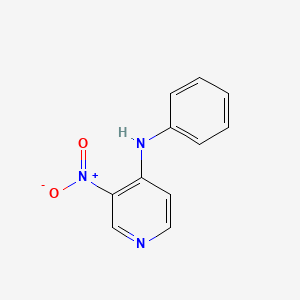
3-nitro-N-phenylpyridin-4-amine
概述
描述
3-nitro-N-phenylpyridin-4-amine (NPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPPA is a pyridine derivative that has a nitro group and a phenyl group attached to it. The compound has been studied extensively for its therapeutic properties and its mechanism of action.
作用机制
The mechanism of action of 3-nitro-N-phenylpyridin-4-amine involves the inhibition of various enzymes and proteins in the body. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. 3-nitro-N-phenylpyridin-4-amine also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-nitro-N-phenylpyridin-4-amine has been shown to have various biochemical and physiological effects on the body. The compound has been found to reduce oxidative stress and inflammation, which are associated with many diseases. 3-nitro-N-phenylpyridin-4-amine also regulates the levels of various neurotransmitters in the brain, which are important for mood and behavior.
实验室实验的优点和局限性
The advantages of using 3-nitro-N-phenylpyridin-4-amine in lab experiments include its high purity, stability, and reproducibility. The compound can be synthesized in large quantities, making it suitable for large-scale experiments. However, the limitations of using 3-nitro-N-phenylpyridin-4-amine include its toxicity and potential side effects. Careful handling and safety precautions are required when working with the compound.
未来方向
There are several future directions for research on 3-nitro-N-phenylpyridin-4-amine. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to understand the long-term effects of 3-nitro-N-phenylpyridin-4-amine on the body and its potential side effects.
Conclusion:
In conclusion, 3-nitro-N-phenylpyridin-4-amine is a chemical compound that has shown promising therapeutic properties in scientific research. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of various diseases. Further research is needed to fully understand the compound's effects on the body and its potential for use in medicine.
科学研究应用
3-nitro-N-phenylpyridin-4-amine has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 3-nitro-N-phenylpyridin-4-amine has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
属性
IUPAC Name |
3-nitro-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYTVCBMTYEETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenylpyridin-4-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


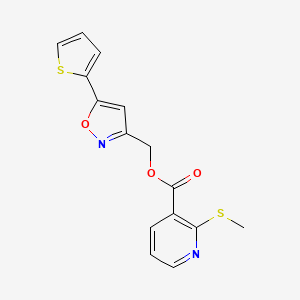
![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
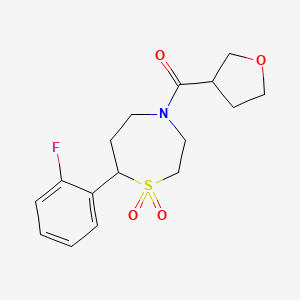

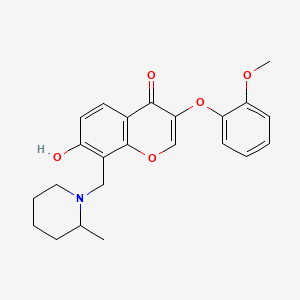

![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
